3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with cyano, pyridin-2-ylmethyl, and thiophen-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The starting material, benzoic acid, is converted to benzoyl chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Attachment of Pyridin-2-ylmethyl and Thiophen-3-ylmethyl Groups: These groups can be introduced through alkylation reactions using pyridin-2-ylmethyl chloride and thiophen-3-ylmethyl chloride, respectively, in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Primary amines from the cyano group
Substitution: Various substituted benzamides depending on the electrophile used
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an inhibitor of certain enzymes or receptors, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The cyano group could interact with nucleophilic sites, while the pyridin-2-ylmethyl and thiophen-3-ylmethyl groups could enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(pyridin-2-ylmethyl)benzamide: Lacks the thiophen-3-ylmethyl group, potentially altering its binding properties and reactivity.
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide: Lacks the cyano group, which may reduce its ability to participate in certain reactions or interactions.
3-cyano-N-(thiophen-3-ylmethyl)benzamide: Lacks the pyridin-2-ylmethyl group, which could affect its solubility and binding characteristics.
Uniqueness
The presence of both pyridin-2-ylmethyl and thiophen-3-ylmethyl groups, along with the cyano group, makes 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide unique. This combination of functional groups can provide a balance of hydrophilic and hydrophobic properties, enhancing its versatility in various applications.
Properties
IUPAC Name |
3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-11-15-4-3-5-17(10-15)19(23)22(12-16-7-9-24-14-16)13-18-6-1-2-8-21-18/h1-10,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCYDQSKRFFIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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